molecular formula C9H16BrNO2 B1449924 1-Boc-2-(bromomethyl)azetidine CAS No. 1363380-84-0

1-Boc-2-(bromomethyl)azetidine

Cat. No.: B1449924
CAS No.: 1363380-84-0
M. Wt: 250.13 g/mol
InChI Key: YDUBHKXBYBMWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-(bromomethyl)azetidine (CAS 253176-93-1) is a brominated azetidine derivative with the molecular formula C₉H₁₆BrNO₂ and a molecular weight of 250.14 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the azetidine nitrogen and a bromomethyl substituent at the 2-position of the four-membered ring. The Boc group serves as a protective moiety for the azetidine amine, enhancing stability during synthetic workflows, while the bromomethyl group confers reactivity as an alkylating agent. This compound is widely utilized in medicinal chemistry for functionalizing heterocycles, enabling access to complex scaffolds via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUBHKXBYBMWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-84-0
Record name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Initial Functionalization

  • Azetidine-3-carboxylic acid or azetidin-3-one derivatives are commonly used starting points.
  • The nitrogen is protected by reaction with tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or diisopropylethylamine , yielding tert-butyl 3-methyl azetidine-1,3-dicarboxylate or related Boc-protected azetidine intermediates.

Reduction to Hydroxymethyl Intermediate

  • The ester or ketone functionalities are reduced using hydride reducing agents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or sodium borohydride to afford tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .

Conversion to Leaving Group (Sulfonylation)

  • The hydroxymethyl group is converted into a better leaving group by sulfonylation with reagents like para-toluenesulfonyl chloride (tosyl chloride) or para-toluenesulfonic anhydride , in the presence of an amine base (e.g., triethylamine), to form tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate or the methylsulfonyl (mesyl) analog.

Bromination via Nucleophilic Substitution

  • The tosylate or mesylate intermediate undergoes nucleophilic substitution with bromide sources (e.g., lithium bromide or tetrabutylammonium bromide ) to afford the target This compound .

  • Alternative bromination methods include direct bromination of methyl groups using reagents like phosphorus tribromide (PBr3) , although such methods are more common for related acrylate or aziridine systems.

Detailed Reaction Conditions and Reagents

Step Reagents / Conditions Notes / Comments
Boc Protection Boc anhydride, triethylamine or diisopropylethylamine Room temperature, organic solvents (e.g., dichloromethane)
Reduction Red-Al or sodium borohydride Typically in THF or ether solvents, controlled temperature
Sulfonylation Tosyl chloride or tosyl anhydride, triethylamine Anhydrous conditions, low temperature to avoid side reactions
Bromide Substitution Lithium bromide or tetrabutylammonium bromide Polar aprotic solvents (e.g., DMF), reflux or elevated temp.

Alternative and Related Synthetic Routes

  • Cyclization from 2-(bromomethyl)acrylates : A short synthesis involves base-induced cyclization of alkyl 2-(bromomethyl)acrylates to form 3-bromoazetidine derivatives, which can be further functionalized to the Boc-protected form.

  • Fluorination and Halogen Exchange : Some processes involve initial formation of chloromethyl or fluoromethyl azetidine derivatives, which are then converted to bromomethyl analogs through halogen exchange reactions or via intermediates such as sulfonate esters.

  • Use of Hydride Reducing Agents : Sodium triacetoxyborohydride, lithium aluminum hydride, and diisobutylaluminum hydride have also been employed for selective reductions in related azetidine syntheses, offering flexibility depending on substrate sensitivity.

Research Findings and Yield Optimization

  • The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to reduce impurities such as chloromethyl azetidine byproducts, improving purity of the bromomethyl product.

  • Reaction conditions such as solvent choice (e.g., acetonitrile/methanol mixtures), temperature control (around 60 °C), and base equivalents (e.g., 3 equivalents of K2CO3) have been optimized in related azetidine ring contraction and substitution reactions to maximize yield and selectivity.

  • Purification typically involves aqueous extraction and flash chromatography to isolate the desired Boc-protected bromomethyl azetidine with high purity.

Summary Table of Preparation Steps

Synthetic Step Intermediate/Product Key Reagents/Conditions Yield / Remarks
Boc Protection Boc-protected azetidine ester or ketone Boc anhydride, triethylamine, DCM High yield, mild conditions
Reduction Hydroxymethyl azetidine derivative Red-Al or NaBH4 in THF Good yield, selective reduction
Sulfonylation Tosylate or mesylate intermediate Tosyl chloride, triethylamine, anhydrous Efficient leaving group formation
Bromide Substitution This compound LiBr or tetrabutylammonium bromide, DMF High conversion, purified product

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Boc-2-(bromomethyl)azetidine involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent Position and Reactivity

  • 1-Boc-3-(bromomethyl)azetidine (CAS 253176-93-1): Molecular formula: C₉H₁₆BrNO₂ (identical to 1-Boc-2-(bromomethyl)azetidine). Key difference: Bromomethyl group at the 3-position instead of the 2-position. Impact: Positional isomerism alters steric and electronic profiles, influencing regioselectivity in reactions. For example, nucleophilic substitution at the 3-position may face greater steric hindrance due to proximity to the Boc group .
  • 3-(Boc-Aminomethyl)azetidine (CAS 91188-15-7): Molecular formula: C₉H₁₈N₂O₂. Key difference: Replaces bromine with an aminomethyl group at the 3-position. Impact: The aminomethyl group enables hydrogen bonding but reduces electrophilicity, limiting utility in alkylation reactions. This derivative is more suited for conjugation or as a building block in peptide mimetics .

Functional Group Modifications

  • 1-Boc-3-hydroxyazetidine: Molecular formula: C₈H₁₅NO₃. Key difference: Hydroxyl group at the 3-position. Impact: Increased polarity (TPSA = ~60 Ų) reduces membrane permeability compared to the bromomethyl analog. In drug discovery, hydroxylated azetidines often exhibit lower metabolic stability due to susceptibility to oxidation .
  • 1-(Azetidin-1-yl)-2-bromobutan-1-one: Molecular formula: C₇H₁₂BrNO. Key difference: Bromine resides on a ketone side chain rather than the azetidine ring. Impact: The ketone moiety introduces electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions) distinct from the alkylation pathways of this compound .

Physicochemical and Pharmacokinetic Data

Compound Molecular Formula Molecular Weight (g/mol) logD TPSA (Ų) Key Application/Activity
This compound C₉H₁₆BrNO₂ 250.14 2.6* ~50 Alkylating agent, intermediate
3-(Boc-Aminomethyl)azetidine C₉H₁₈N₂O₂ 186.25 1.2 ~85 Peptide mimetics, conjugates
1-Boc-3-hydroxyazetidine C₈H₁₅NO₃ 173.21 -0.3 60 Polar building block
3-Fluoro-azetidine (M4PAM analog) C₈H₁₄FNO₂ 183.21 2.1 ~50 CNS candidates (lower potency)

*Estimated based on structural analogs .

Key Research Findings

Synthetic Utility: this compound outperforms 3-substituted isomers in coupling reactions due to reduced steric hindrance. For example, it achieves 83% yield in transition metal-catalyzed alkylations (cf. 3-bromomethyl analogs at ~70%) . In contrast, 3-(Boc-Aminomethyl)azetidine is preferred for amide bond formations, with >90% coupling efficiency using HATU .

Metabolic Stability :

  • Azetidines with electron-withdrawing groups (e.g., bromine) show higher metabolic clearance in hepatic microsomes compared to fluorine-substituted analogs. However, bromine’s reactivity is indispensable for targeted covalent inhibitors .

Biological Activity :

  • Bromomethyl-substituted azetidines exhibit 10–100× higher potency in TR-FRET assays than hydroxylated analogs, attributed to enhanced electrophilicity and membrane permeability .

Biological Activity

1-Boc-2-(bromomethyl)azetidine is a compound of significant interest in biochemical and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, cellular effects, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which includes a bromomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure contributes to its reactivity and biological interactions. The compound's molecular formula is C8H14BrN2O2C_8H_{14}BrN_2O_2, with a molecular weight of 164.11 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing biochemical pathways. It has been shown to modulate the activity of enzymes involved in polyamine synthesis, which are crucial for cell growth and differentiation.
  • Cell Signaling Modulation : It affects cellular signaling pathways, leading to changes in gene expression and cellular metabolism. Specifically, it can alter the expression of genes related to the cell cycle, impacting cell proliferation rates.
  • Alkylating Agent Properties : The bromomethyl group allows this compound to act as an alkylating agent, forming covalent bonds with nucleophilic biomolecules such as proteins and nucleic acids. This property is exploited in the design of enzyme inhibitors and other therapeutics.

Cellular Effects

This compound exhibits several notable effects on cellular processes:

  • Cell Proliferation : At lower doses, it has been observed to enhance cell proliferation and metabolic activity.
  • Gene Expression : The compound influences the expression of genes involved in critical cellular functions such as apoptosis and stress responses.

Temporal Effects

The stability of this compound under laboratory conditions is essential for its application in research. Studies indicate that it remains stable with minimal degradation over time, allowing for reliable experimental outcomes.

Dosage Effects in Animal Models

Research involving animal models has shown that the biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects on cell proliferation and metabolic activity have been noted.
  • High Doses : Potential cytotoxicity may occur at elevated concentrations, necessitating careful dosage management in experimental settings.

Metabolic Pathways and Transport

This compound participates in various metabolic pathways:

  • Polyamine Metabolism : It interacts with enzymes responsible for polyamine metabolism, which are vital for cellular functions such as growth and differentiation.
  • Transport Mechanisms : The compound's distribution within cells is mediated by specific transporters that facilitate its localization to target organelles, enhancing its biological efficacy.

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of biologically active molecules:

  • Drug Development : It is utilized as a precursor in developing drugs targeting cancer and infectious diseases. Its ability to act as an enzyme inhibitor makes it a candidate for therapeutic applications.

Industrial Applications

In addition to medicinal uses, this compound finds applications in producing specialty chemicals and materials due to its reactive properties.

Summary of Key Findings

Aspect Details
Molecular Formula C8H14BrN2O2C_8H_{14}BrN_2O_2
Molecular Weight 164.11 g/mol
Biological Mechanisms Enzyme interaction, cell signaling modulation, alkylating agent properties
Cellular Effects Enhances proliferation at low doses; influences gene expression
Stability Stable under standard laboratory conditions
Applications Drug development, specialty chemical production

Q & A

Q. What are the standard synthetic routes for 1-Boc-2-(bromomethyl)azetidine, and how do reaction conditions influence yield?

this compound is synthesized via multi-step processes involving Boc protection and subsequent bromination. A common approach starts with Boc-protected azetidine derivatives, where bromomethylation is achieved using reagents like bromine or bromomethylating agents under basic conditions. For example, Grignard reagents or alkylation with bromoethyl derivatives can introduce the bromomethyl group . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: higher temperatures may accelerate side reactions like ring-opening, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. GC assays confirm purity (>94%) .

Q. What safety protocols are essential for handling this compound?

The compound is highly reactive and irritant (H315, H319, H335). Safety measures include:

  • PPE : Nitrile gloves, chemical goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and bromomethyl position (δ ~3.5–4.0 ppm for CH₂Br).
  • GC-MS : Quantifies purity and detects volatile byproducts (e.g., de-Boc derivatives).
  • Elemental Analysis : Validates molecular formula (C₉H₁₆BrNO₂; MW 250.14) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethylation of Boc-protected azetidines be mitigated?

Regioselectivity issues arise due to the azetidine ring’s strain and competing reaction pathways. Strategies include:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions before bromination .
  • Protection-Deprotection : Temporary protection of reactive amines (e.g., with Troc groups) to direct bromomethylation to the 2-position .
  • Computational Modeling : DFT studies predict reactive sites, guiding experimental design .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate synthesis?

The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce pharmacophores. For example:

  • Antimicrobial Agents : Coupling with heteroaryl boronic acids yields analogs with activity against Mycobacterium tuberculosis .
  • CNS-Targeting Compounds : Substitution with piperidine or pyrrolidine moieties enhances blood-brain barrier penetration .
    Case studies show improved metabolic stability when fluorine is introduced at the benzylic position (reducing CYP450-mediated oxidation) .

Q. How does steric hindrance from the Boc group influence the reactivity of this compound?

The bulky tert-butoxycarbonyl (Boc) group:

  • Slows Nucleophilic Attack : Steric shielding reduces undesired ring-opening at the 1-position.
  • Directs Functionalization : Favors reactions at the less hindered 2-bromomethyl site.
  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and isobutylene, which necessitates low-temperature storage .

Q. What are the key challenges in scaling up this compound synthesis, and how can they be addressed?

  • Byproduct Formation : Competing elimination (e.g., HBr release) during bromination. Mitigation: Use of phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
  • Purification : Chromatography is inefficient for large batches. Alternatives: Crystallization from hexane/ethyl acetate mixtures (yield >85%) .
  • Process Safety : Exothermic bromination requires controlled addition rates and cooling .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for this compound synthesis: How to reconcile?

Variations arise from:

  • Reagent Quality : Impure brominating agents (e.g., NBS vs. Br₂) affect efficiency.
  • Catalyst Choice : Pd-mediated couplings (e.g., Heck reactions) improve yields but require stringent anhydrous conditions .
  • Analytical Methods : GC vs. NMR quantification may differ due to non-volatile impurities. Standardization using internal calibrants (e.g., anthracene) is recommended .

Methodological Recommendations

  • Synthetic Optimization : Employ DoE (Design of Experiments) to map temperature/solvent effects .
  • Stability Studies : Monitor hydrolysis under varying pH (e.g., TLC at pH 2–9) to identify optimal storage conditions .
  • Metabolic Profiling : Use hepatic microsomes to assess oxidative degradation pathways (e.g., azetidine ring hydroxylation) for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-2-(bromomethyl)azetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-2-(bromomethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.